molecular formula C14H24BClN2O2 B13580949 N,N,4-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride

N,N,4-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride

Cat. No.: B13580949
M. Wt: 298.62 g/mol
InChI Key: YDYCJSCYPLLRKG-UHFFFAOYSA-N
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Description

N,N,4-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride is a complex organic compound that features a pyridine ring substituted with a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride typically involves the reaction of a pyridine derivative with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N,N,4-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted boronic esters.

Scientific Research Applications

N,N,4-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N,4-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride exerts its effects is primarily through its ability to form stable carbon-boron bonds. This property makes it a valuable intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it participates in .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,4-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other boronic esters. This uniqueness makes it particularly valuable in specialized synthetic applications and research contexts.

Properties

Molecular Formula

C14H24BClN2O2

Molecular Weight

298.62 g/mol

IUPAC Name

N,N,4-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine;hydrochloride

InChI

InChI=1S/C14H23BN2O2.ClH/c1-10-8-12(17(6)7)16-9-11(10)15-18-13(2,3)14(4,5)19-15;/h8-9H,1-7H3;1H

InChI Key

YDYCJSCYPLLRKG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)N(C)C.Cl

Origin of Product

United States

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